
Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate” is C12H16ClNO2 . The molecular weight is 241.71 .
Physical And Chemical Properties Analysis
The predicted boiling point of “Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate” is 314.2±37.0 °C . The predicted density is 1.133±0.06 g/cm3 . The predicted acidity coefficient (pKa) is -0.05±0.10 .
Aplicaciones Científicas De Investigación
Comprehensive Analysis of Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate
Tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate is a chemical compound with potential applications in various scientific research fields. Below is a detailed analysis of its unique applications, each presented in a separate section.
Synthesis of Dipeptides: The compound can be utilized in the synthesis of dipeptides. It serves as a starting material in the presence of commonly used coupling reagents. This application is particularly relevant in the development of novel room-temperature ionic liquids derived from tert-butyloxycarbonyl-protected amino acids .
Crystallography Studies: In crystallography, tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate can be used to synthesize complex molecules whose crystal structures can be studied to understand molecular geometry and interactions .
Organic Synthesis: This compound may find its application in organic synthesis, where it can be used to convert alcohols and carboxylic acids into their respective ethers and esters. This process is crucial for creating a wide range of organic compounds with different properties .
Chemoselective Tert-butoxycarbonylation: It can act as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines. This application is significant in the field of synthetic chemistry where protecting groups are used to prevent certain reactions from occurring .
Peptide Chemistry: In peptide chemistry, the compound’s protected amino acid ionic liquids can be used as efficient reactants and reaction media when their reactive side chain and N-terminus are chemically protected. This allows for more controlled and selective synthesis processes .
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 2-(6-chloro-3-methylpyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-8-5-6-10(13)14-9(8)7-11(15)16-12(2,3)4/h5-6H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDTYRCTJWKWLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1R)-1-azidoethyl]-1-methoxy-4-methylbenzene](/img/structure/B1448133.png)
![5H,7H-furo[3,4-d]pyrimidin-2-amine](/img/structure/B1448134.png)
![tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride](/img/structure/B1448135.png)
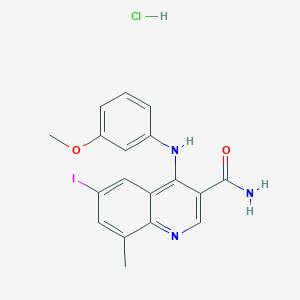

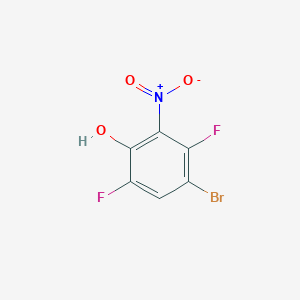

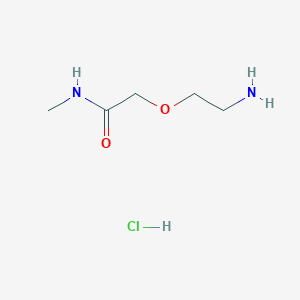

![7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine hydrobromide](/img/structure/B1448144.png)
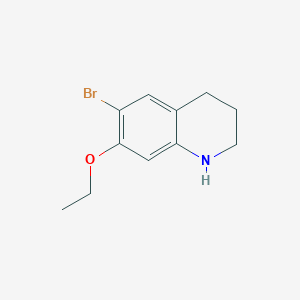
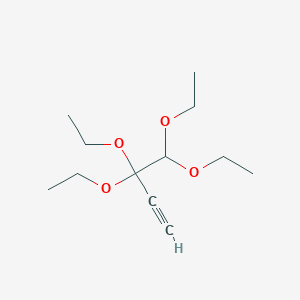

![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1448151.png)